(S)-2-(3-(trifluoromethyl)phenyl)oxirane
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Overview
Description
(S)-2-(3-(trifluoromethyl)phenyl)oxirane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(trifluoromethyl)phenyl)oxirane typically involves the reaction of a suitable precursor with a trifluoromethylating agent. One common method is the epoxidation of (S)-2-(3-(trifluoromethyl)phenyl)ethene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(trifluoromethyl)phenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Peracids such as m-CPBA are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(S)-2-(3-(trifluoromethyl)phenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of (S)-2-(3-(trifluoromethyl)phenyl)oxirane involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the activity and function of the target molecules, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-(trifluoromethyl)phenyl)ethene
- (S)-2-(3-(trifluoromethyl)phenyl)ethanol
- (S)-2-(3-(trifluoromethyl)phenyl)acetaldehyde
Uniqueness
(S)-2-(3-(trifluoromethyl)phenyl)oxirane is unique due to the presence of both the trifluoromethyl group and the oxirane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxirane ring provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C9H7F3O |
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Molecular Weight |
188.15 g/mol |
IUPAC Name |
(2S)-2-[3-(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-8/h1-4,8H,5H2/t8-/m1/s1 |
InChI Key |
SDZLYPFMASMVQF-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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